molecular formula C15H10ClNO4 B5633084 4-chlorophenyl 3-(3-nitrophenyl)acrylate

4-chlorophenyl 3-(3-nitrophenyl)acrylate

Cat. No. B5633084
M. Wt: 303.69 g/mol
InChI Key: ZMGMWXHXKJWBNM-RUDMXATFSA-N
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Description

Synthesis Analysis

  • 4-Chlorophenyl acrylate (CPA) is prepared by reacting 4-chlorophenol and acryloyl chloride in the presence of triethylamine in ethyl acetate solution. The polymers of CPA are then synthesized by free radical polymerization, characterized by infrared and nuclear magnetic resonance spectroscopic techniques (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Molecular Structure Analysis

  • The molecular conformation and spectroscopic properties of similar compounds, like 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, have been examined using various spectroscopic techniques. Structural and spectroscopic data of such molecules are calculated using density functional theory (Asiri, Karabacak, Kurt, & Alamry, 2011).

Chemical Reactions and Properties

  • Reactions of 4-chlorophenyl acrylate with other compounds, such as nickel(0) complexes, have been studied, resulting in the formation of various products including coumarin and 3,4-dihydrocoumarin (Fahey & Mahan, 1978).

Physical Properties Analysis

  • The thermal properties of polymers based on CPA have been analyzed. As the CPA content increases in the copolymer, thermal stability also increases, indicating a direct relationship between composition and thermal behavior (Thamizharasi et al., 1999).

Chemical Properties Analysis

  • The reactivity ratios of CPA in copolymers and its interactions with other monomers have been calculated, providing insights into its chemical behavior and applications in various fields (Vijayaraghavan & Reddy, 1999).

Future Directions

The future directions for research on “4-chlorophenyl 3-(3-nitrophenyl)acrylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The development of new synthesis methods and the study of their mechanisms of action could also be areas of future research.

properties

IUPAC Name

(4-chlorophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO4/c16-12-5-7-14(8-6-12)21-15(18)9-4-11-2-1-3-13(10-11)17(19)20/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMWXHXKJWBNM-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate

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